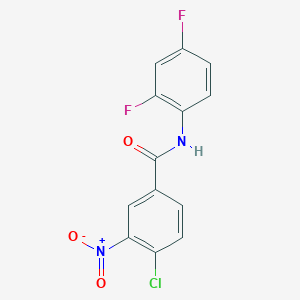

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide

Description

Overview of Substituted Benzamide (B126) Compounds in Contemporary Chemical Science

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in chemical research. The versatility of the benzene ring allows for a wide range of substitutions, leading to a vast library of compounds with diverse chemical and physical properties. These compounds are integral to numerous areas of chemical science, from the development of new pharmaceuticals to the creation of advanced materials. The amide linkage itself is a critical feature, as it can participate in hydrogen bonding, a key interaction in biological systems and in the formation of ordered supramolecular structures.

Significance of Halogenated Nitrobenzamides in Medicinal Chemistry and Materials Science

The introduction of halogen atoms and nitro groups onto the benzamide framework significantly influences the molecule's properties. In medicinal chemistry, halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule and is a key pharmacophore in a number of therapeutic agents. mdpi.com In materials science, these substitutions can impact crystal packing, leading to materials with interesting optical and electronic properties. nih.govrsc.org The presence of both halogens and a nitro group in halogenated nitrobenzamides creates a unique electronic environment that is of great interest for the design of functional molecules.

Research Landscape of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide and Related Analogues

While specific research on this compound is limited, the broader class of halogenated nitrobenzamides has been the subject of numerous studies. For instance, various halo-nitrobenzamides have been synthesized and evaluated for their potential as antimicrobial and antiparasitic agents. nih.govresearchgate.net The synthesis of such compounds typically involves the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride. mdpi.combath.ac.uk The 2,4-difluorophenyl moiety is a common substituent in medicinal chemistry, known to enhance the biological activity of various compounds. Research on analogues suggests that the combination of a 4-chloro-3-nitrobenzoyl group with a difluorophenylamine could yield a compound with interesting biological and material properties, warranting further investigation.

Interactive Data Table: Physicochemical Properties of a Representative Halogenated Nitrobenzamide

The following table provides representative physicochemical properties for a compound structurally related to this compound. These values are calculated predictions and serve as an illustration of the expected properties for this class of compounds.

| Property | Value |

| Molecular Formula | C₁₃H₇Cl₃N₂O₃ |

| Molecular Weight | 345.57 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Detailed Research Findings on Related Analogues

Research into compounds with similar structural features to this compound provides valuable insights into its potential characteristics and applications.

Synthesis of N-Aryl Benzamides

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry. A common method involves the reaction of a substituted benzoyl chloride with an appropriately substituted aniline in the presence of a base. For the synthesis of this compound, this would entail the reaction of 4-chloro-3-nitrobenzoyl chloride with 2,4-difluoroaniline (B146603). The reaction is typically carried out in an inert solvent, and the product can be isolated and purified using standard techniques such as crystallization or chromatography. mdpi.combath.ac.uk

Spectroscopic Characterization

The structural elucidation of substituted benzamides relies on a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a compound like this compound would be expected to show distinct signals for the aromatic protons on both the benzoyl and the aniline rings. The coupling patterns and chemical shifts of these signals would provide information about the substitution pattern. The amide proton would typically appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group, which typically appears in the range of 160-170 ppm.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group (typically around 1650 cm⁻¹) and N-H stretching vibration (around 3300 cm⁻¹). The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching bands.

MS (Mass Spectrometry): Mass spectrometry would provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2N2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-11-4-2-8(15)6-10(11)16/h1-6H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWVMBASUXCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide

Established Synthetic Routes for Benzamide (B126) Derivatives

The formation of the amide linkage is a cornerstone of organic synthesis, and numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

The creation of the amide bond between a carboxylic acid derivative and an amine is central to the synthesis of the target compound.

The reaction between an acyl chloride and an amine is one of the most fundamental and widely used methods for preparing amides. This method is characterized by the high reactivity of the acyl chloride, which stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. docbrown.info

The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. docbrown.infokhanacademy.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. chemguide.co.ukchemguide.co.uk

A key feature of this reaction is the production of hydrogen chloride (HCl) as a byproduct. Since amines are basic, the generated HCl will react with any unreacted amine in the mixture to form an ammonium (B1175870) salt, rendering it non-nucleophilic. chemguide.co.uk To prevent this and ensure the reaction goes to completion, a base is typically added to neutralize the HCl. This can be an excess of the amine reactant itself or a non-nucleophilic base like triethylamine (B128534) or pyridine. mdpi.com These reactions are often exothermic and may require cooling to control the reaction rate.

In the pursuit of greener and more efficient chemical processes, significant research has been directed towards catalytic amide bond formation. sigmaaldrich.com These methods often avoid the need for stoichiometric activating agents or the harsh conditions associated with traditional methods.

Catalytic approaches can directly couple carboxylic acids and amines, a highly atom-economical process where water is the only byproduct. rsc.org Various catalysts have been developed for this transformation:

Boron-Based Catalysts : Boric acid and various boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids. ucl.ac.uk These reactions typically require elevated temperatures and the removal of water, often through azeotropic distillation, to drive the equilibrium towards amide formation. rsc.orgucl.ac.uk

Metal-Based Catalysts : A range of transition metal catalysts, including those based on ruthenium, have been developed for the synthesis of amides from alcohols and amines through a process known as dehydrogenative coupling. sigmaaldrich.com Other metals like zirconium have been used to catalyze the reaction between carboxylic acids and urea (B33335) derivatives. rsc.org

Biocatalysis : Enzymes, particularly lipases, have emerged as powerful catalysts for amide bond formation under mild conditions. rsc.org These biocatalytic methods can proceed through the aminolysis of esters, which can be formed in situ from the corresponding carboxylic acid. rsc.org

| Catalyst Type | Substrates | Typical Conditions | Advantages |

| Boronic Acids | Carboxylic Acids, Amines | High temperature, water removal | Commercially available, water/air stable rsc.org |

| Ruthenium Complexes | Alcohols, Amines | Inert atmosphere, high temperature | Dehydrogenative coupling sigmaaldrich.com |

| Zirconium Complexes | Carboxylic Acids, Ureas | Microwave irradiation | Short reaction times, catalyst reusability rsc.org |

| Lipases (Enzymes) | Carboxylic Acids/Esters, Amines | Mild aqueous or organic media | High selectivity, environmentally benign rsc.org |

Halogenation and nitration are classic examples of electrophilic aromatic substitution.

Halogenation : The introduction of chlorine and fluorine atoms onto an aromatic ring is typically achieved through electrophilic halogenation or nucleophilic aromatic substitution, depending on the substrate and desired regiochemistry. For instance, the synthesis of precursors may involve the chlorination of a suitable nitrobenzene (B124822) derivative. google.com

Nitration : The nitro group is most commonly introduced via electrophilic nitration using a mixture of nitric acid and sulfuric acid. organic-chemistry.org The position of nitration is directed by the other substituents already present on the aromatic ring. For example, in the synthesis of a precursor like 4-chloro-3-nitrobenzoic acid, the directing effects of the existing chloro and carboxyl groups would be paramount. The synthesis of various nitroaromatic compounds can also be achieved through palladium-catalyzed reactions of aryl chlorides or triflates. organic-chemistry.org

Amide Bond Formation Strategies

Targeted Synthesis of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide

A logical and efficient synthesis for the title compound involves the condensation of two key precursors: an activated derivative of 4-chloro-3-nitrobenzoic acid and the amine 2,4-difluoroaniline (B146603).

The assembly of the final molecule is contingent on the successful preparation of its constituent parts.

Synthesis of 4-chloro-3-nitrobenzoyl chloride : This key intermediate is typically prepared from 4-chloro-3-nitrobenzoic acid. The synthesis of the benzoic acid precursor itself would likely start from 4-chlorobenzoic acid. Nitration of 4-chlorobenzoic acid would yield 4-chloro-3-nitrobenzoic acid as the major product due to the directing effects of the chloro (ortho, para-directing) and carboxylic acid (meta-directing) groups. The subsequent step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The reaction with thionyl chloride is common and efficient, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

2,4-difluoroaniline : This is the second precursor required for the amide bond formation. It is a commercially available chemical and typically would not need to be synthesized in the laboratory for this purpose.

The final step in the targeted synthesis is the reaction between 4-chloro-3-nitrobenzoyl chloride and 2,4-difluoroaniline. mdpi.comnih.gov This condensation reaction, carried out in an appropriate solvent and in the presence of a base to scavenge the HCl produced, would yield the desired product, this compound.

Optimization of Reaction Conditions and Yield

Detailed experimental studies on the optimization of reaction conditions and yield specifically for the synthesis of this compound are not readily found in published literature. However, for analogous reactions, key parameters are typically optimized to maximize yield and purity. These parameters would include:

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane, chloroform, or dimethylformamide (DMF) are often used for acylation reactions to prevent side reactions with the acyl chloride. nih.gov

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. These reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Base: A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Stoichiometry: The molar ratio of the reactants, 4-chloro-3-nitrobenzoyl chloride and 2,4-difluoroaniline, would be systematically varied to find the optimal balance for high conversion and minimal unreacted starting materials.

A hypothetical optimization table might look as follows, based on common practices for similar syntheses:

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 0 to RT | Triethylamine (1.1) | 4 | Data not available |

| 2 | Chloroform | 0 to RT | Triethylamine (1.1) | 4 | Data not available |

| 3 | DMF | RT | Pyridine (1.2) | 2 | Data not available |

| 4 | Dichloromethane | RT | Triethylamine (1.5) | 4 | Data not available |

This table is illustrative and not based on published experimental data for the specific target compound.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area that requires further research. The focus of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

There is no specific literature available describing solvent-free or mechanochemical synthesis methods for this compound.

Solvent-Free Synthesis: This approach would involve reacting 4-chloro-3-nitrobenzoyl chloride and 2,4-difluoroaniline in the absence of a solvent, potentially by heating the neat mixture or using a solid-phase catalyst. This would significantly reduce solvent waste, a key goal of green chemistry.

Mechanochemical Synthesis: This technique uses mechanical energy, such as grinding or milling, to initiate chemical reactions. A potential mechanochemical approach would involve grinding the solid reactants together, possibly with a catalytic amount of a solid base, to form the desired amide. This method can lead to shorter reaction times, lower energy consumption, and the elimination of bulk solvents.

The atom economy for the synthesis of this compound from 4-chloro-3-nitrobenzoyl chloride and 2,4-difluoroaniline is inherently high for the core amide-forming reaction, as the main byproduct is hydrochloric acid.

Starting Material Synthesis: The environmental impact of the multi-step syntheses required to produce the starting materials, 4-chloro-3-nitrobenzoyl chloride and 2,4-difluoroaniline, must be considered.

Waste Generation: Solvents used in the reaction and purification (e.g., chromatography) constitute the major waste stream. Adopting solvent-free methods or using recyclable, benign solvents would improve sustainability.

Catalysis: The use of catalysts, if applicable, should favor non-toxic, recyclable options over stoichiometric reagents that are consumed in the reaction.

A comparative analysis of a traditional versus a hypothetical green synthesis is presented below:

| Feature | Traditional Synthesis | Green Synthesis (Hypothetical) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free or benign solvent (e.g., water, ethanol) |

| Energy | Heating/refluxing for several hours | Mechanochemical grinding, lower temperature |

| Byproducts | HCl, solvent waste | HCl (neutralized), minimal to no solvent waste |

| Purification | Column chromatography (high solvent use) | Recrystallization from a green solvent |

This table is illustrative and highlights potential green chemistry improvements.

Further research is needed to develop and document specific green synthetic methodologies for this compound.

Advanced Structural Characterization and Analysis of 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides the foundational data for determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework and detecting other magnetically active nuclei like fluorine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (around 8-10 ppm). The aromatic protons on the two rings would resonate in the 7.0-8.5 ppm range. The protons on the 4-chloro-3-nitrophenyl ring will exhibit complex splitting patterns due to their coupling with each other. Similarly, the three protons on the 2,4-difluorophenyl ring will show intricate splitting due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal (typically 160-170 ppm). The aromatic carbons would appear in the 110-160 ppm range. Carbons directly bonded to the electronegative fluorine atoms will show characteristic splitting (C-F coupling).

¹⁹F NMR: This technique is crucial for confirming the fluorine substitution pattern. For a 2,4-difluorophenyl group, two distinct signals are expected. Based on similar structures, these peaks would likely appear in the range of -110 to -120 ppm. mdpi.com

Interactive Data Table: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | ~8.5 - 9.5 | br s | Amide N-H proton |

| ¹H | ~7.0 - 8.5 | m | Aromatic protons |

| ¹³C | ~160 - 165 | s | Amide C=O carbon |

| ¹³C | ~110 - 160 | m | Aromatic carbons (some with C-F coupling) |

| ¹⁹F | ~-110 to -120 | m | Fluorine atoms on the difluorophenyl ring |

| Note: These are predicted values based on typical chemical shifts for the functional groups present and data from analogous compounds. Actual experimental values may vary. |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching, typically found between 1650 and 1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a sharp peak around 3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other characteristic absorptions would include C-N stretching, C-Cl stretching (typically below 800 cm⁻¹), and C-F stretching (around 1100-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would be prominent, and the symmetric stretch of the nitro group is often strong in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C=O Stretch (Amide I) | ~1650 - 1680 | Strong |

| N-O Stretch (Asymmetric) | ~1520 - 1560 | Strong |

| N-H Bend (Amide II) | ~1510 - 1550 | Strong |

| N-O Stretch (Symmetric) | ~1340 - 1380 | Strong |

| C-F Stretch | ~1100 - 1250 | Strong |

| C-Cl Stretch | ~700 - 800 | Medium-Strong |

| Note: These are predicted wavenumber ranges based on characteristic functional group absorptions. |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the aromatic rings. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands in the UV region (200-400 nm). The presence of the nitro group and the extended conjugation across the benzanilide (B160483) structure would likely result in one or more π → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the specific substitution pattern on the aromatic rings.

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern. The monoisotopic mass of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide (C₁₃H₇ClF₂N₂O₃) is approximately 328.01 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 328 would be expected. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation point for benzanilides. This could lead to two primary fragment ions:

A fragment corresponding to the 4-chloro-3-nitrobenzoyl cation at m/z 184/186 (showing isotopic pattern for one chlorine).

A fragment corresponding to the 2,4-difluorophenylaminyl radical cation or a related ion.

Further fragmentation could involve the loss of the nitro group (-NO₂) or carbon monoxide (-CO) from the benzoyl fragment. nih.govmiamioh.edu

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure has been published for this compound, analysis of similar benzanilide structures suggests likely crystallographic parameters. mdpi.comresearchgate.netnih.gov It is probable that the compound would crystallize in a centrosymmetric monoclinic (e.g., P2₁/n, P2₁/c) or an orthorhombic (e.g., Pbca) space group, which are common for this class of organic molecules. The crystal packing would be stabilized by a network of intermolecular hydrogen bonds, primarily involving the amide N-H group as a donor and the amide carbonyl oxygen or nitro group oxygens as acceptors. nih.gov Additional π-π stacking interactions between the aromatic rings would also likely play a role in stabilizing the crystal lattice.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of a compound is governed by a network of intermolecular forces. This section would detail how individual molecules of this compound arrange themselves in a crystalline lattice.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O)

Hydrogen bonds are among the most critical interactions in determining the crystal packing of benzamide (B126) derivatives. nih.govresearchgate.net Analysis of the crystal structure would identify and characterize these bonds. The primary N–H group of the amide linkage acting as a hydrogen bond donor and the oxygen atoms of the nitro group and the carbonyl group acting as acceptors are expected to form robust N–H⋯O hydrogen bonds. These interactions often link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Weaker C–H⋯O interactions, where aromatic or other C-H groups donate to oxygen acceptors, would also be quantified. nih.gov A detailed table, as shown below, would typically be generated from crystallographic information files (CIFs).

Interactive Data Table: Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

| N–H···O(carbonyl) | Data | Data | Data | Data | Data |

| N–H···O(nitro) | Data | Data | Data | Data | Data |

| C–H···O(carbonyl) | Data | Data | Data | Data | Data |

| C–H···O(nitro) | Data | Data | Data | Data | Data |

| (Note: This table is a template and requires experimental data for population.) |

π–π Stacking Interactions

The presence of two aromatic rings in the molecule suggests the possibility of π–π stacking interactions, where the electron clouds of adjacent rings interact favorably. This section would describe the geometry of any such interactions, including the centroid-to-centroid distance between stacked rings and the slip angle, to determine if they are of the face-to-face or offset (slipped) type. These interactions play a significant role in the stabilization of the crystal lattice in many aromatic compounds.

Advanced Characterization Techniques (e.g., Powder X-ray Diffraction for Bulk Material)

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the bulk purity and phase of a crystalline solid. This section would present the PXRD pattern of this compound. The diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. Analysis of the peak positions and intensities could be used to identify the crystal system and unit cell parameters of the bulk material, and to confirm that the bulk sample corresponds to the phase identified by single-crystal X-ray diffraction.

Without access to the specific experimental data for this compound, a detailed and accurate discussion for the outlined sections cannot be completed. The information from related structures can suggest potential structural motifs, but cannot replace the precise data required for a thorough scientific analysis of the title compound.

Theoretical and Computational Investigations of 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide, DFT calculations provide a detailed picture of its molecular properties.

The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. This is typically achieved using a specific DFT functional and basis set, such as B3LYP/6-31G(d,p). The process calculates key structural parameters like bond lengths, bond angles, and dihedral angles. This analysis reveals a non-planar structure, largely due to the spatial arrangement of the substituted phenyl rings and the nitro group.

Table 1: Selected Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | 1.25 |

| C-N (amide) | 1.36 | |

| C-Cl | 1.74 | |

| C-NO₂ | 1.48 | |

| **Bond Angles (°) ** | O=C-N (amide) | 122.0 |

Note: These values are representative for similar structures and may vary slightly for the specific compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. nih.gov

For benzamide (B126) derivatives, the HOMO is often localized on the phenyl rings, while the LUMO can be distributed across the electron-withdrawing groups like the nitro group. The calculated energy gap provides insights into the molecule's potential for charge transfer within itself. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Representative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.0 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.5 |

Note: Values are illustrative based on similar nitrobenzamide structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nanobioletters.com The MEP map uses a color scale to represent different electrostatic potential values.

Red Regions : Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the carbonyl and nitro groups. researchgate.net

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's reactive sites and potential hydrogen bonding interactions. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com These studies are instrumental in predicting the biological activity of compounds.

Docking simulations can predict how this compound might interact with the active site of a target protein. The simulations identify potential non-covalent interactions, which are crucial for the stability of the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds : Formed between the amide N-H group or the nitro oxygen atoms and suitable amino acid residues (e.g., Asp, Ser, Tyr). mdpi.com

Hydrophobic Interactions : Involving the phenyl rings of the compound and nonpolar amino acid residues. researchgate.net

Halogen Bonds : The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein's binding pocket.

These predicted interactions provide a hypothesis for the molecule's mechanism of action at a molecular level. nih.gov

A primary output of molecular docking is the binding affinity, often expressed as a docking score in units of kcal/mol. This value estimates the free energy of binding and indicates the strength of the interaction between the ligand and the protein. mdpi.com A more negative score typically signifies a stronger and more stable interaction. physchemres.org

By comparing the binding affinity of this compound with that of known inhibitors for a specific protein, researchers can predict its potential as an inhibitor. mdpi.com The analysis of the binding pose and key interactions helps to elucidate a potential mode of action, guiding further experimental validation. biotech-asia.org

Table 3: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Note: This data is an illustrative example based on docking studies of similar compounds and does not represent experimentally verified results for the specific title compound. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior of biomolecular systems, including conformational changes and intermolecular interactions. nih.govrsc.org For a compound like this compound, MD simulations can elucidate its behavior in a physiological environment and its interaction with potential biological targets.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. MD simulations in an explicit solvent environment, such as water, are employed to explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them.

For this compound, the key dihedral angles determining its conformation are:

ω (C-C(=O)-N-C): Defines the torsion around the amide bond.

τ1 (C-C-C=O): Describes the orientation of the 4-chloro-3-nitrophenyl ring relative to the amide carbonyl group.

τ2 (C-N-C-C): Describes the orientation of the 2,4-difluorophenyl ring relative to the amide N-H group.

MD simulations can track the evolution of these dihedral angles over nanoseconds to microseconds, revealing the preferred conformational states. The stability of these conformations is influenced by intramolecular interactions, such as potential hydrogen bonds, as well as interactions with the surrounding solvent molecules. For instance, computational analyses of related benzamides have quantified the energy differences between cis and trans conformers of the amide bond, which are influenced by the nature and position of substituents on the phenyl rings. nih.gov

Table 1: Hypothetical Conformational Analysis of this compound in Aqueous Solution

| Conformational Parameter | Predicted Value Range | Potential Significance |

|---|---|---|

| Amide Dihedral Angle (ω) | 170° to 180° (trans) | The trans conformation is generally more stable for secondary amides, minimizing steric hindrance. |

| Dihedral Angle τ1 | ± (20° to 40°) | Non-planarity is expected due to steric hindrance from the ortho-nitro group, affecting the molecule's shape. |

| Dihedral Angle τ2 | ± (25° to 50°) | The ortho-fluorine substituent likely induces a non-planar arrangement to avoid steric clashes with the amide group. nih.gov |

This table is illustrative and based on computational studies of structurally similar substituted benzamides. nih.gov

To understand the potential mechanism of action of this compound as a therapeutic agent, MD simulations are used to model its interaction with a target protein. tandfonline.com These simulations provide insights into the stability of the protein-ligand complex and the specific molecular interactions that maintain the bound state. nih.gov

After an initial binding pose is predicted using molecular docking, an MD simulation of the protein-ligand complex solvated in water is performed. The stability of the complex is assessed by monitoring key metrics over the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the ligand relative to its initial position and the RMSD of the protein backbone are calculated. A stable, low-value RMSD for the ligand suggests it remains bound in the active site without significant deviation. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues in the protein. Residues in the binding site that interact with the ligand are often observed to have reduced fluctuations, indicating stabilization upon binding.

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. researchgate.net

The specific interactions between this compound and the protein's active site can be analyzed in detail. The molecule's functional groups allow for a variety of interactions:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors.

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein's active site.

π-Interactions: The two aromatic rings can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Hydrophobic Interactions: The phenyl rings and the chlorinated part of the molecule can form favorable hydrophobic interactions with nonpolar residues.

Table 2: Predicted Interaction Profile for this compound in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners | MD Simulation Metric |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl backbone | Occupancy > 75% |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen, Nitro Group | Lys, Arg, Ser, Asn | Occupancy > 50% |

| Halogen Bond | 4-Chloro, 2-Fluoro, 4-Fluoro | Carbonyl backbone, Ser, Thr | Stable distance and angle |

| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp | Centroid distance < 4.5 Å |

This table presents a hypothetical scenario based on common protein-ligand interactions observed in MD simulations of similar inhibitors. tandfonline.comresearchgate.net

Structure-Based Drug Design Principles Applied to this compound Scaffold

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. huashen.biowashington.edu The this compound molecule serves as a "scaffold," a core chemical structure upon which modifications can be made to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The SBDD process is iterative and typically involves the following steps applied to a scaffold:

Target Identification and Validation: A protein target is identified, and its 3D structure is determined through methods like X-ray crystallography or cryo-electron microscopy, often in complex with an initial ligand (a "hit" or fragment).

Computational Analysis of Binding: The binding mode of the initial scaffold is analyzed. MD simulations and docking studies, as described above, help identify the key interactions responsible for binding and highlight regions of the binding pocket that are not fully exploited.

Scaffold Modification: Based on the structural analysis, chemical modifications are proposed to enhance binding affinity. For the this compound scaffold, this could involve:

Exploring Hydrophobic Pockets: Replacing or adding substituents to the phenyl rings to better fill hydrophobic pockets in the active site. For example, replacing a fluorine atom with a larger trifluoromethyl group could enhance van der Waals interactions.

Introducing New H-bonds: Adding hydrogen bond donor/acceptor groups at specific positions to form new, stabilizing interactions with the protein.

Modulating Electronics: Altering the electronic properties of the rings with electron-donating or electron-withdrawing groups to influence binding affinity and properties like cell permeability. The existing nitro group, for example, is a strong electron-withdrawing group that significantly impacts the electronic distribution of the adjacent ring. mdpi.com

Synthesis and Biological Evaluation: The newly designed analogues are synthesized and tested in biological assays to determine their activity.

Structural Studies of New Complexes: The 3D structures of the most promising new compounds bound to the target are determined, and the cycle begins again.

This rational, structure-guided approach accelerates the drug discovery process by focusing chemical synthesis efforts on compounds most likely to succeed, moving from a starting scaffold to a potent and optimized drug candidate. washington.edu

Table 3: Illustrative Structure-Activity Relationship (SAR) for the Benzamide Scaffold

| Modification Position | Original Group | Proposed Modification | Rationale for Design |

|---|---|---|---|

| 4-chloro-3-nitrophenyl ring (Position 5) | -H | -OCH3 | Explore potential hydrogen bond with a backbone amide. |

| 4-chloro-3-nitrophenyl ring (Position 6) | -H | -CH3 | Fill a small hydrophobic sub-pocket. |

| 2,4-difluorophenyl ring (Position 3') | -H | -OH | Introduce a new hydrogen bond donor/acceptor. |

This table provides hypothetical examples of how SBDD principles could be applied to the specified scaffold.

Structure Activity Relationship Sar Studies of 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide Analogues

Impact of Halogen Substitution Patterns on Biological Activity

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the case of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide analogues, the type of halogen and its position on the aromatic rings can significantly influence biological activity.

The choice between chlorine (Cl) and fluorine (F) as substituents is not arbitrary and has profound effects on a molecule's properties. Fluorine is the most electronegative element, and its small size allows it to act as a hydrogen bond acceptor. Chlorine is larger and less electronegative but contributes more significantly to the molecule's lipophilicity (hydrophobicity).

Research on other classes of compounds has demonstrated that the type of halogen can directly impact potency. In one study on halogenated peptoids, brominated analogues showed a significant increase in antimicrobial activity against S. aureus, E. coli, and P. aeruginosa compared to their non-halogenated or fluorinated counterparts, a change linked to increased hydrophobicity and altered self-assembly properties. nih.gov In another series of halogen-substituted flavonoids, antibacterial inhibitory properties improved when moving from fluorine to iodine, suggesting that atomic size may be a more dominant factor than polarity in that specific context. nih.gov Computational studies on the HIV protease inhibitor Amprenavir also showed that halogen atoms (Br, Cl, F) generally improved the binding strength of the ligand within the enzyme's active site. nih.gov These findings illustrate a general principle: both the electronegativity and the size of the halogen atom (F vs. Cl) can modulate biological activity by altering electronic properties and steric interactions with the target.

| Halogen Property | Fluorine (F) | Chlorine (Cl) | Biological Implication |

| Atomic Radius (pm) | 57 | 99 | Larger halogens can create more significant steric interactions and increase lipophilicity, potentially enhancing membrane permeability and binding. nih.govnih.gov |

| Electronegativity (Pauling scale) | 3.98 | 3.16 | The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing pKa and the potential for hydrogen bonding. nih.gov |

| Van der Waals Radius (Å) | 1.47 | 1.75 | Influences the overall size and shape of the molecule, affecting its fit into a biological target's binding site. |

| Hydrophobicity (π parameter) | +0.14 | +0.71 | Chlorine provides a greater increase in lipophilicity, which can affect absorption, distribution, and target engagement. nih.gov |

Role of the Nitro Group in Biological Efficacy

The nitro (NO₂) group is a powerful modulator of biological activity, primarily due to its strong electron-withdrawing nature and its capacity for metabolic reduction.

In many biological systems, the nitro group is not inert. It can undergo enzymatic reduction, a process that is often essential for the compound's mechanism of action. nih.gov This bioactivation is a key feature of many nitroaromatic drugs. svedbergopen.com The reduction proceeds in steps, typically forming highly reactive nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before reaching the final amine (R-NH₂) product. nih.govresearchgate.netnih.gov

These reactive intermediates are often the true pharmacologically active species. They can covalently bind to cellular macromolecules like proteins and DNA, leading to the observed biological effects. nih.govnih.gov For example, the antiparasitic activity of benznidazole (B1666585) is dependent on the reductive metabolism of its nitro group, which generates metabolites that bind to proteins. nih.gov Similarly, the selective tumor-killing action of 4-iodo-3-nitrobenzamide (B1684207) is correlated with its reduction to a C-nitroso intermediate within tumor cells. nih.gov This process highlights the role of the nitro group as a "pro-drug" feature, where the parent compound is metabolized into a more active form under specific physiological conditions.

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. taylorandfrancis.comvedantu.com Through both inductive and resonance effects, it pulls electron density away from the aromatic ring to which it is attached. quora.comlibretexts.orglibretexts.org This has two major consequences for the molecule's biological activity.

First, the withdrawal of electrons deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack and potentially increasing its metabolic stability. quora.comlibretexts.org Second, this strong electronic pull creates localized electron-deficient regions in the molecule. taylorandfrancis.com This altered electronic landscape can facilitate non-covalent interactions, such as π-stacking or dipole interactions, with specific amino acid residues in a target protein, thereby strengthening the binding affinity and enhancing biological efficacy. The electron-withdrawing properties of the nitro group, therefore, play a crucial role in defining the molecule's reactivity and its ability to engage with biological targets. minia.edu.eg

| Feature of Nitro Group | Mechanism | Consequence for Biological Efficacy |

| Metabolic Activation | Enzymatic reduction of the nitro (NO₂) group. nih.govnih.gov | Formation of reactive nitroso and hydroxylamine intermediates that can covalently bind to biological macromolecules like proteins and DNA. nih.govnih.gov |

| Electronic Properties | Strong electron-withdrawing nature via resonance and inductive effects. libretexts.orglibretexts.org | Deactivates the aromatic ring, influencing metabolic stability and creating electron-deficient regions that can enhance binding to target proteins. taylorandfrancis.comvedantu.com |

Modifications of the N-aryl Moiety and Their Pharmacological Consequences

The N-aryl portion of the molecule, in this case, the 2,4-difluorophenyl group, is critical for orienting the molecule within a binding site and can be modified to fine-tune activity. Altering the substituents on this ring changes its electronic properties, steric profile, and potential for forming hydrogen bonds, leading to significant pharmacological consequences.

Studies on related benzamide (B126) and acetamide (B32628) series demonstrate the importance of the N-aryl moiety. In one study of N-aryl mercaptoacetamides, any modification to the N-phenyl ring resulted in a moderate loss of inhibitory activity against metallo-β-lactamase enzymes. nih.gov Another study on 2-phenoxybenzamides found that replacing piperazinyl moieties on the N-phenyl ring with amino groups caused a remarkable decrease in antiplasmodial activity. mdpi.com

Conversely, strategic modifications can enhance activity. A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents found that the nature of the N-aryl substituent was a key determinant of α-glucosidase inhibition. nih.gov The introduction of both an electron-donating group (e.g., -CH₃) and an electron-withdrawing group (e.g., -NO₂) on the N-phenyl ring led to the most potent compounds in the series. nih.gov This indicates that a specific balance of electronic and steric factors on the N-aryl ring is required for optimal interaction with the target enzyme. These examples underscore that modifications to the N-aryl group are a powerful tool for optimizing the pharmacological profile of benzamide-based compounds.

The following table presents data from a study on N-aryl-4-nitrobenzamide analogues, illustrating how substitutions on the N-aryl ring impact α-glucosidase inhibitory activity.

| Compound ID | N-Aryl Substituent | IC₅₀ (µM) for α-glucosidase Inhibition |

| 5d | 4-methoxyphenyl | 42.11±0.15 |

| 5f | 4-bromophenyl | 38.25±0.12 |

| 5o | 2-methyl-5-nitrophenyl | 23.42±0.11 |

| Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |

Amide Linkage Conformational Analysis and SAR

The conformation of the central amide linkage that connects the two aromatic rings is a key determinant of the molecule's three-dimensional shape and, consequently, its biological function. The planarity or torsion of this bridge influences the relative orientation of the rings.

In the solid state, the two benzene rings in benzamide analogues are often not coplanar. The degree of twisting is described by the dihedral angle between the rings. In 4-Chloro-N-phenylbenzamide, this angle is 59.6°. For N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with an interplanar angle of only 0.7°.

The amide group itself is typically oriented at a distinct angle relative to the planes of the aromatic rings. This torsion is crucial for enabling or preventing specific intramolecular interactions. In N-(2,4-difluorophenyl)-2-fluorobenzamide, the central amide plane is twisted by approximately 23-24° from both aromatic rings. This specific conformation facilitates an intramolecular contact between the amide hydrogen and an ortho-fluorine atom. Similarly, in a nitro-substituted analogue, an intramolecular N—H⋯O hydrogen bond to an oxygen atom of the nitro group can form, creating a stable six-membered ring motif. These intramolecular interactions can lock the molecule into a specific conformation, which can be essential for its activity.

Table 2: Conformational Angles in Benzamide Analogues

| Compound | Dihedral Angle Between Rings | Dihedral Angle (Amide to Ring 1) | Dihedral Angle (Amide to Ring 2) | Reference |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 0.7(2)° | 23.04(18)° | 23.69(17)° | |

| 4-Chloro-N-phenylbenzamide | 59.6(1)° | Not specified | Not specified |

Mechanistic Investigations of Biological Interactions of 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide

Molecular Target Identification and Validation

There is currently no scientific literature available that identifies or validates specific molecular targets for 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide. Research into the direct protein or nucleic acid interactions of this compound has not been published. Therefore, its primary pharmacological targets within a biological system remain unknown.

Enzyme Inhibition Mechanisms

While various substituted benzamide (B126) and nitrobenzamide compounds have been investigated for their enzyme inhibitory properties, no studies have been published detailing the specific inhibitory effects of this compound on the enzymes listed below.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

No research data is available to suggest that this compound acts as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. The inhibitory profile of this compound against any member of the PARP family has not been determined.

Alpha-Glucosidase and Alpha-Amylase Inhibition

The potential for this compound to inhibit the carbohydrate-hydrolyzing enzymes alpha-glucosidase and alpha-amylase has not been investigated in any published study. Consequently, there is no data on its efficacy or mechanism of inhibition for these enzymes.

Cholinesterase, β-Secretase, Cyclooxygenase, and Lipoxygenase Inhibition

There are no available scientific reports on the inhibitory activity of this compound against cholinesterases (acetylcholinesterase or butyrylcholinesterase), β-secretase (BACE1), cyclooxygenase (COX-1 or COX-2), or lipoxygenase enzymes.

Cellular Pathway Modulation

Specific studies detailing how this compound may modulate cellular pathways are absent from the scientific literature. The effects of this compound on intracellular signaling cascades, gene expression, or other cellular processes have not been documented.

Interaction with Cellular Components and Reactive Intermediates

There is no available research on the interaction of this compound with specific cellular components. Furthermore, studies on its metabolism and the potential formation of reactive intermediates within a cellular environment have not been published.

Disruption of Cellular Processes

Information regarding the ability of this compound to disrupt specific cellular processes is not available in the current body of scientific research.

Ligand-Receptor Binding Studies

No ligand-receptor binding studies for this compound have been published. Consequently, its molecular targets and the specifics of its binding interactions remain uncharacterized.

Biological Activity and Therapeutic Potential Preclinical of 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide and Analogues

Antimicrobial Activity

Nitrobenzamide derivatives and related compounds have demonstrated notable activity against a variety of microbial pathogens. The incorporation of a nitro group, often in conjunction with halogen substituents, appears to be a key contributor to their antimicrobial properties. mdpi.com

Analogues of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antibacterial effects. researchgate.net Several of these compounds exhibited moderate to good activity when compared to the standard drug benzylpenicillin. researchgate.net

Similarly, a study on 4-chloro-3-nitrophenylthiourea derivatives revealed potent antibacterial activity. nih.gov Many of these compounds demonstrated high efficacy against both standard and hospital strains, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL, which is comparable to ciprofloxacin. nih.gov Derivatives featuring 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were particularly effective against Gram-positive pathogens. nih.gov

Another class of related compounds, 4-nitrobenzamide (B147303) derivatives synthesized as Schiff bases, also displayed significant antibacterial properties. ijpbs.com

Table 1: Antibacterial Activity of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Analogues

| Compound | Test Organism | Zone of Inhibition (mm) at 50 µg/mL | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|---|---|

| 4b | Staphylococcus aureus | 14 | 19 |

| Bacillus subtilis | 13 | 18 | |

| Escherichia coli | 12 | 16 | |

| Klebsiella pneumoniae | 11 | 15 | |

| 4e | Staphylococcus aureus | 13 | 18 |

| Bacillus subtilis | 12 | 17 | |

| Escherichia coli | 11 | 15 | |

| Klebsiella pneumoniae | 10 | 14 | |

| Benzylpenicillin (Standard) | Staphylococcus aureus | 18 | 24 |

| Bacillus subtilis | 17 | 23 | |

| Escherichia coli | 16 | 22 |

Data sourced from a study on N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives. researchgate.net

The antifungal potential of nitroaromatic compounds has also been a subject of investigation. A novel compound, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, has been shown to reduce the pathogenicity of Candida albicans, a common fungal pathogen. nih.gov In preclinical models, this compound demonstrated significant efficacy, suggesting that the 4-chloro-3-nitrophenyl moiety is a viable scaffold for the development of new antifungal agents. nih.govresearchgate.net

Furthermore, certain 4-nitrobenzamide derivatives have been evaluated for their activity against fungal strains. ijpbs.com The results from these studies indicate that this class of compounds possesses broad-spectrum antimicrobial properties that extend to fungal pathogens.

Research into the antimycobacterial effects of nitrobenzamide analogues has yielded promising results. A series of N-alkyl nitrobenzamides were developed and tested for their activity against Mycobacterium tuberculosis. nih.gov These compounds were designed as structural simplifications of known inhibitors of an essential mycobacterial enzyme, DprE1. nih.gov The in vitro activity studies revealed that the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most potent, with some exhibiting MIC values as low as 16 ng/mL. nih.gov

In another study, two N-alkylthiourea derivatives of 4-chloro-3-nitrophenylthiourea showed a two- to four-fold increase in in vitro potency against isolates of Mycobacterium tuberculosis when compared to isoniazid, a frontline antitubercular drug. nih.gov

Antiproliferative and Anticancer Research (Preclinical Models)

The potential of 4-chloro-N-phenyl benzamide derivatives as anticancer agents is an emerging area of research. These compounds are being investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

While specific cytotoxicity data for this compound is not available in the reviewed literature, related compounds have been the focus of anticancer drug discovery patents. A series of novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov The p38α MAPK pathway is implicated in various cellular processes, and its dysregulation is associated with cancer and inflammatory diseases.

In preclinical studies, certain 4-chloro-N-phenyl benzamide analogues demonstrated potent activity against leukemia cell lines. researchgate.net These compounds also exhibited good selectivity, showing higher toxicity towards cancer cells compared to normal cells. researchgate.net Specifically, two compounds, referred to as 3a and 6 in the study, were found to inhibit p38α MAPK with IC50 values of 0.1462 ± 0.0063 and 0.4356 ± 0.0189 μM, respectively. researchgate.net Compound 3a showed significant inhibition of HL-60(TB) leukemia cells and induced cell cycle arrest at the G2/M phase. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzylpenicillin |

| Ciprofloxacin |

| Isoniazid |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide |

| 4-chloro-3-nitrophenylthiourea |

| 4-nitrobenzamide |

| 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone |

| N-alkyl nitrobenzamides |

| 3,5-dinitro derivatives |

| 3-nitro-5-trifluoromethyl derivatives |

Antiprotozoal Activity (e.g., Trypanosoma brucei)

Nitroaromatic compounds have long been a cornerstone in the development of antimicrobial and antiprotozoal agents. The presence of a nitro group is often crucial for the mechanism of action, which can involve bioreduction to generate cytotoxic radical species within the target organism. Research into nitrobenzamide derivatives has shown their potential as trypanocidal agents, targeting parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis.

Studies on aziridinyl nitrobenzamide derivatives have demonstrated significant activity against bloodstream-form Trypanosoma brucei. nih.govnih.gov These compounds are believed to act as prodrugs, undergoing enzymatic activation by a type I nitroreductase (NTR) present in the parasite. nih.govnih.gov This activation leads to the generation of cytotoxic agents that inhibit parasite growth. The most potent of these compounds have shown 50% inhibitory concentrations (IC50) of less than 1 µM. nih.gov The trypanocidal activity of these agents was found to be specific to the NTR enzyme, as parasites overexpressing this enzyme became hypersensitive to the compounds. nih.gov

While direct studies on this compound are limited in the available literature, the activity of its analogues suggests that it could be a promising candidate for further investigation as a trypanocidal agent. The combination of a nitro group, which is a key pharmacophore for antiprotozoal activity, with halogen substitutions that can modulate the physicochemical properties of the molecule, provides a strong rationale for its potential efficacy.

Table 1: Trypanocidal Activity of Nitrobenzamide Analogues

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Aziridinyl nitrobenzamides | Trypanosoma brucei | NTR-specific activity, with potent compounds having IC50 < 1 µM. | nih.govnih.gov |

Anti-inflammatory Research

The anti-inflammatory potential of benzamide derivatives has been an active area of research. Inflammation is a complex biological response, and the inhibition of key inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2), is a common strategy for the development of anti-inflammatory drugs.

Research on novel N-phenylcarbamothioylbenzamides has revealed significant anti-inflammatory activity. nih.govmdpi.comnih.gov In a carrageenan-induced paw edema model in mice, certain derivatives exhibited more potent anti-inflammatory effects than the reference drug, indomethacin. nih.govnih.gov For instance, compounds with N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substitutions showed the most potent activity. nih.gov Furthermore, these compounds demonstrated a lower incidence of gastric ulcers compared to indomethacin, suggesting a better safety profile. nih.govnih.gov The mechanism of action for some of these derivatives is linked to the potent inhibition of PGE2 synthesis. nih.govmdpi.comnih.gov

Additionally, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown their ability to inhibit protein denaturation, a hallmark of inflammation. researchgate.net The evaluation of proteinase inhibitory activity for these compounds showed significantly lower IC50 values compared to acetylsalicylic acid, indicating superior efficacy in inhibiting trypsin activity. researchgate.net The presence of halogenated phenyl rings in these active compounds suggests that the 2,4-difluorophenyl moiety in this compound could contribute to similar anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Benzamide Analogues

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema | More potent than indomethacin, with lower ulcer incidence. | nih.govnih.gov |

| N-phenylcarbamothioylbenzamides | PGE2 inhibition | Potent inhibition of PGE2 synthesis. | nih.govmdpi.comnih.gov |

Antidiabetic Research

The management of blood glucose levels is a key strategy in the treatment of diabetes mellitus. One therapeutic approach is the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which reduces the rate of glucose absorption from the gut.

Research into nitro-substituted compounds has shown their potential as inhibitors of these enzymes. For example, certain nitro-substituted complexes have been found to inhibit α-amylase. researchgate.net Similarly, chloro- and nitro-substituted 1,2,4-triazole-bearing bis-hydrazone derivatives have demonstrated potent dual inhibitory activities against both α-amylase and α-glucosidase. nih.gov The structure-activity relationship studies of these compounds indicated that the presence of electron-withdrawing groups, such as chloro and nitro groups, enhances the inhibitory potential. nih.gov

The structural features of this compound, which include both chloro and nitro substituents, align with the characteristics of effective α-amylase and α-glucosidase inhibitors. This suggests that the compound and its analogues could have potential applications in antidiabetic research.

Table 3: Antidiabetic Activity of Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Nitro-substituted complexes | α-amylase | Demonstrated inhibitory activity. | researchgate.net |

Photosynthetic Electron Transport Inhibition Studies

The study of photosynthetic electron transport (PET) and its inhibitors is crucial for understanding the fundamental processes of photosynthesis and for the development of herbicides. Many herbicides act by blocking the electron flow in photosystem II (PS II).

Research on substituted benzanilides has shown their inhibitory activity on the oxygen evolution rate in spinach chloroplasts. nih.gov The site of action for these compounds has been identified as the donor side of photosystem II. nih.gov The inhibitory activity of these benzanilides is influenced by the lipophilicity and electronic properties of the substituents on both the acyl and anilide parts of the molecule. nih.gov Specifically, compounds with a 3-nitro substitution on the acyl part have been investigated. nih.gov

Furthermore, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have been shown to inhibit PET in photosystem II. nih.gov The PET-inhibiting activity of these compounds is strongly dependent on the position of the substituents on the anilide ring and the lipophilicity of the compounds. nih.gov The electron-withdrawing properties of the substituents were found to contribute to the PET activity. nih.gov Given that this compound contains both electron-withdrawing chloro and nitro groups, as well as a difluorophenyl moiety, it is plausible that this compound and its analogues could exhibit inhibitory effects on photosynthetic electron transport.

Table 4: Photosynthetic Electron Transport Inhibition by Analogues

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Substituted benzanilides | Photosystem II (donor side) | Inhibition of oxygen evolution rate. | nih.gov |

Derivatization and Analogue Synthesis Inspired by 4 Chloro N 2,4 Difluorophenyl 3 Nitrobenzamide Scaffold

Design Principles for New Chemical Entities

The design of new molecules based on this scaffold is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies. SAR explores how specific changes to a molecule's structure affect its biological activity. For the 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide scaffold, design principles focus on systematically modifying its three main components: the 4-chloro-3-nitrophenyl ring (Ring A), the amide linker, and the 2,4-difluorophenyl ring (Ring B).

Key Modification Strategies and SAR Insights:

Substituents on the Phenyl Rings: The type, position, and number of substituents on both aromatic rings are critical. For instance, the presence of electron-withdrawing groups like the nitro (NO2) and chloro (Cl) groups on Ring A significantly influences the molecule's electronic properties and binding interactions. nih.gov Similarly, the fluorine atoms on Ring B contribute to metabolic stability and binding affinity. Studies on analogous benzamide (B126) series have shown that altering these substituents can drastically change biological potency. For example, in one study of N-substituted benzamide derivatives, it was found that a chlorine atom or a nitro group on the benzamide ring could decrease anti-proliferative activity, indicating the sensitive nature of these substitutions. nih.gov

Amide Linker Modification: The central amide bond is often crucial for activity, acting as a key hydrogen bond donor and acceptor. Its orientation is constrained, influencing the relative positioning of the two aromatic rings. The dihedral angle between the phenyl rings and the amide plane is a key conformational feature. researchgate.net While less common, modifications to the amide bond itself, such as creating thioamides or constrained cyclic analogs, can be explored to improve stability or alter binding modes.

Positional Isomerism: Moving the substituents to different positions on the rings can lead to significant changes in activity. For example, shifting the nitro group from the 3-position to another position on Ring A would create a new positional isomer with a different electronic and steric profile, potentially leading to a different interaction with biological targets.

The following table summarizes the design principles based on the modification of different parts of the scaffold.

| Molecular Component | Design Strategy | Rationale & Potential Impact |

| Ring A (4-chloro-3-nitrophenyl) | Substitution Modification | Replace Cl or NO2 with other electron-withdrawing or donating groups to modulate electronic properties and target interactions. nih.govnih.gov |

| Positional Isomerism | Move the Cl and NO2 groups to other positions to explore different binding orientations. | |

| Amide Linker | Conformational Constraint | Introduce cyclic structures or bulky groups to lock the conformation and improve binding affinity. |

| Bioisosteric Replacement | Replace the amide with other linkers (e.g., ester, sulfonamide) to improve properties like cell permeability or metabolic stability. nih.gov | |

| Ring B (2,4-difluorophenyl) | Fluorine Substitution Pattern | Change the position of fluorine atoms (e.g., to 3,5-difluoro) or use other halogen substituents to fine-tune lipophilicity and binding interactions. mdpi.com |

| Ring Replacement | Substitute the phenyl ring with other aromatic or heteroaromatic rings to explore new chemical space and interactions. |

Synthesis of Novel Substituted Benzamide Derivatives

The synthesis of derivatives from the this compound scaffold typically revolves around the formation of the central amide bond. The most common method is the reaction of an activated carboxylic acid (or its derivative) with an aniline (B41778).

A general synthetic route involves the acylation of 2,4-difluoroaniline (B146603) with 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride is usually prepared by treating the corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.

General Synthetic Scheme:

Activation of Carboxylic Acid: 4-chloro-3-nitrobenzoic acid is reacted with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to form the highly reactive 4-chloro-3-nitrobenzoyl chloride. nih.gov

Amide Bond Formation: The resulting acyl chloride is then reacted with 2,4-difluoroaniline in a suitable solvent (like dichloromethane or THF) with a base (such as triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the final benzamide derivative. mdpi.com

Variations of this core synthesis allow for the creation of a wide range of derivatives. By starting with different substituted anilines or different substituted benzoic acids, a large library of analogs can be produced. For example, a series of 4-substituted-3-nitrobenzamide derivatives were synthesized to evaluate their anti-tumor activities, demonstrating the modularity of this synthetic approach. nih.gov

The table below outlines a typical synthesis protocol for creating novel benzamide derivatives based on this scaffold.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Carboxylic Acid Activation | 4-chloro-3-nitrobenzoic acid, Thionyl chloride (SOCl2), catalytic DMF | Converts the carboxylic acid to a more reactive acyl chloride intermediate. nih.govvulcanchem.com |

| 2 | Amide Coupling (Acylation) | 4-chloro-3-nitrobenzoyl chloride, Substituted Aniline (e.g., 2,4-difluoroaniline), Triethylamine or Pyridine, Dichloromethane (DCM) | Forms the central amide bond by reacting the acyl chloride with the amine. The base neutralizes the generated HCl. mdpi.com |

| 3 | Work-up and Purification | Washing with dilute acid, saturated Na2CO3, and brine; Drying over Na2SO4; Solvent evaporation. mdpi.com | Removes unreacted starting materials, reagents, and byproducts to isolate the pure final compound. |

Bioisosteric Replacements and Scaffold Hopping Strategies

In drug discovery, it is often desirable to replace parts of a molecule with other chemical groups that retain similar biological activity but have improved physicochemical or pharmacokinetic properties. This is achieved through bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements: A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly affecting its biological activity. For the this compound scaffold, several bioisosteric replacements could be considered:

Nitro Group (NO2): The nitro group is a strong electron-withdrawing group but can sometimes be metabolized to toxic species. It could be replaced by other electron-withdrawing bioisosteres such as a cyano (-CN) group, a trifluoromethyl (-CF3) group, or a sulfone (-SO2R) group.

Amide Linker (-CONH-): The amide bond can be susceptible to hydrolysis by proteases. It could be replaced by bioisosteres like a sulfonamide (-SO2NH-), a reverse amide (-NHCO-), or various five-membered heterocyclic rings that mimic the geometry and hydrogen bonding pattern of the amide group.

Chlorine Atom (Cl): The chlorine atom could be replaced by other halogens like bromine (Br) or a trifluoromethyl (-CF3) group to modulate lipophilicity and size.

Scaffold Hopping: Scaffold hopping is a more drastic strategy that involves replacing the central core structure (the scaffold) of the molecule with a topologically different one, while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. nih.gov The goal is to discover new, structurally distinct compounds that may have improved properties, such as better solubility, lower toxicity, or novel intellectual property potential. nih.govresearchgate.net

For the benzamide scaffold, a scaffold hopping approach could involve replacing the central phenyl ring with a different aromatic heterocycle, such as a pyridine, pyrimidine, or benzothiazole ring. rjptonline.org This strategy aims to maintain the relative orientation of the key side chains (the amide-linked difluorophenyl group and the substituents) while exploring novel core structures. dundee.ac.ukmdpi.com

| Strategy | Original Group/Scaffold | Potential Replacement | Desired Outcome |

| Bioisosteric Replacement | Nitro Group (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3) | Improve metabolic stability, reduce toxicity. |

| Amide Linker (-CONH-) | Sulfonamide (-SO2NH-) | Improve enzymatic stability, alter H-bonding. nih.gov | |

| Chlorine Atom (-Cl) | Bromine (-Br), Trifluoromethyl (-CF3) | Modulate lipophilicity and steric profile. | |

| Scaffold Hopping | Benzamide Core | Substituted Pyridine, Benzothiazole, or other heterocycles | Discover novel chemical series with improved drug-like properties, escape existing patents. nih.govrjptonline.orgdundee.ac.uk |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov This approach is highly valuable for exploring the SAR of a scaffold like this compound in an efficient manner. ajrconline.org

The synthesis of a benzamide library can be performed using either solution-phase or solid-phase synthesis techniques.

Solution-Phase Parallel Synthesis: In this method, individual reactions are carried out in separate wells of a multi-well plate. A common starting material (e.g., 4-chloro-3-nitrobenzoyl chloride) is distributed among the wells, and a different amine is added to each well, allowing for the parallel synthesis of a library of unique benzamides.